molecular formula C15H14ClN3O2 B5215053 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride

1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride

Cat. No. B5215053
M. Wt: 303.74 g/mol
InChI Key: RLLVDOVEPGUKEU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways. In addition, it has also been investigated for its potential use as an antibacterial and antifungal agent.
In agriculture, 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride has been studied for its potential use as a plant growth regulator. It has been shown to promote root growth and increase the yield of crops such as wheat and soybeans.
In material science, this compound has been investigated for its potential use as a fluorescent probe. It has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in imaging and sensing applications.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride varies depending on its application. In cancer cells, it has been shown to target specific signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation. By inhibiting this pathway, 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride can induce apoptosis in cancer cells.
In plants, this compound has been shown to promote root growth by inducing the production of auxins, which are plant hormones that regulate growth and development.
Biochemical and Physiological Effects
1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, it can promote root growth, increase yield, and enhance stress tolerance. In addition, it has also been shown to exhibit antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride in lab experiments is its versatility. It can be used in various fields such as medicine, agriculture, and material science. In addition, it has shown promising results in various studies, making it a promising candidate for further research.
One of the limitations of using this compound in lab experiments is its toxicity. It has been shown to exhibit cytotoxic effects in some studies, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride. In medicine, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. In agriculture, research is needed to determine the optimal conditions for its use as a plant growth regulator. In material science, further studies are needed to explore its potential use as a fluorescent probe and to optimize its properties for imaging and sensing applications.

Synthesis Methods

The synthesis of 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride can be achieved through various methods. One of the most common methods involves the reaction between 3-nitrobenzaldehyde and o-phenylenediamine in the presence of an acid catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product. Other methods include the use of different aldehydes and amines as starting materials, as well as the use of different alkylating agents to introduce the methyl group.

properties

IUPAC Name

1,3-dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N3O2.ClH/c1-16-13-8-3-4-9-14(13)17(2)15(16)11-6-5-7-12(10-11)18(19)20;/h3-10H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLVDOVEPGUKEU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC(=CC=C3)[N+](=O)[O-])C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium;chloride

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